molecular formula C21H16O5 B2650894 (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 859665-75-1

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No. B2650894
M. Wt: 348.354
InChI Key: CWUONSUTGUMRNQ-JMIUGGIZSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would include studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like its acidity or basicity, reactivity, etc.


Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis and antimicrobial activity of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives, indicating a potential application in developing new antimicrobial agents. These compounds were synthesized using reactions like Vilesmeier–Haack and Claisen–Schmidt, and tested for in vitro antimicrobial activity, showcasing the relevance of such structures in medicinal chemistry and pharmaceutical research (S. Pervaram et al., 2018).

Catalysis

Research into N-heterocyclic carbenes, including those derived from similar structural motifs, highlighted their efficiency as catalysts in transesterification/acylation reactions. This underscores the role of such compounds in facilitating organic synthesis processes, particularly in creating ester bonds at room temperature, which could be beneficial in industrial and synthetic organic chemistry (G. Grasa, R. M. Kissling, S. Nolan, 2002).

Luminescence and Sensing

A study on a Zn(II) coordination polymer and its photocycloaddition product demonstrated selective luminescence sensing of iron(III) ions and selective absorption of dyes. This research suggests the potential of compounds with related structural features in the development of new materials for sensing and removal of specific ions and molecules from various environments, which could have implications in environmental monitoring and remediation (Feilong Hu et al., 2015).

Antioxidant and Antihyperglycemic Agents

Another study synthesized coumarin derivatives containing pyrazole and indenone rings, evaluating them as potent antioxidant and antihyperglycemic agents. While this study does not directly relate to the specified compound, it illustrates the broader interest in coumarin derivatives for their potential therapeutic benefits, which may inspire further research into related compounds for their bioactivity (R. Kenchappa et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.


Future Directions

This would involve discussing potential future research directions, applications, or improvements to the synthesis process of the compound.


properties

IUPAC Name

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-12-15(9-14-5-3-4-6-18(14)24-12)10-20-21(23)17-8-7-16(25-13(2)22)11-19(17)26-20/h3-12H,1-2H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUONSUTGUMRNQ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

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